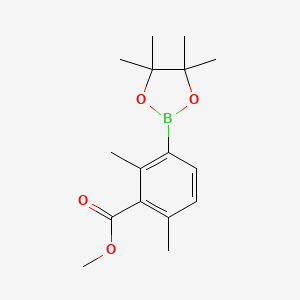![molecular formula C7H6F3N3O2 B13468576 2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13468576.png)
2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound contains a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a triazole ring and a carboxylic acid group. This combination of functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
准备方法
The synthesis of 2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized using various methods, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst.
Formation of the Triazole Ring:
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through various methods, such as hydrolysis of an ester or nitrile precursor.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
化学反应分析
2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring or the triazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group under suitable conditions.
Cycloaddition: The triazole ring can participate in cycloaddition reactions with various dienophiles or dipolarophiles, forming new ring structures.
Common reagents and conditions used in these reactions include catalysts like palladium or copper, solvents like dichloromethane or tetrahydrofuran, and specific temperature and pressure conditions to optimize reaction rates and yields.
科学研究应用
2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator, given its unique structural features.
Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory, antiviral, or anticancer agent.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the triazole ring can participate in hydrogen bonding or π-π interactions. The carboxylic acid group can also contribute to the compound’s overall polarity and solubility, affecting its distribution and activity within biological systems.
相似化合物的比较
Similar compounds to 2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid include:
2-[1-(trifluoromethyl)cyclopropyl]acetic acid: This compound shares the trifluoromethyl-cyclopropyl moiety but lacks the triazole ring, resulting in different chemical properties and applications.
1-(trifluoromethyl)cyclopentanecarboxylic acid: This compound has a similar trifluoromethyl group but features a cyclopentane ring instead of a cyclopropyl ring, leading to variations in reactivity and stability.
Trifluoromethyl-substituted cyclopropanes:
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C7H6F3N3O2 |
|---|---|
分子量 |
221.14 g/mol |
IUPAC 名称 |
2-[1-(trifluoromethyl)cyclopropyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C7H6F3N3O2/c8-7(9,10)6(1-2-6)13-11-3-4(12-13)5(14)15/h3H,1-2H2,(H,14,15) |
InChI 键 |
WDWVRKZXQXHANN-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C(F)(F)F)N2N=CC(=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(Tert-butoxycarbonylamino)propyl]phenol](/img/structure/B13468499.png)
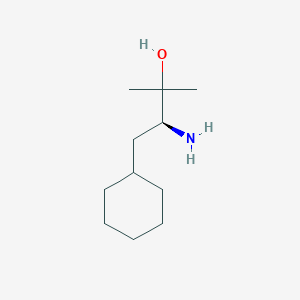
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13468502.png)
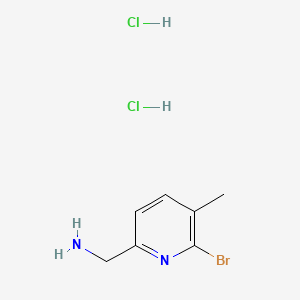
![4-[(Trifluoromethyl)sulfanyl]butanoic acid](/img/structure/B13468514.png)
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B13468522.png)
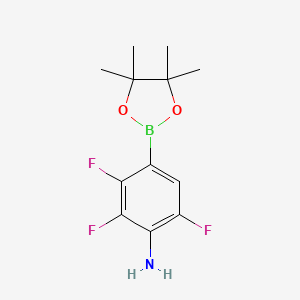
![[5-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13468530.png)
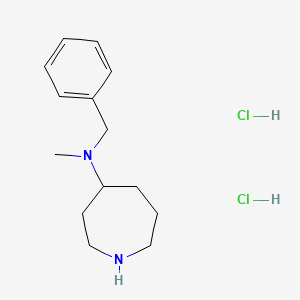
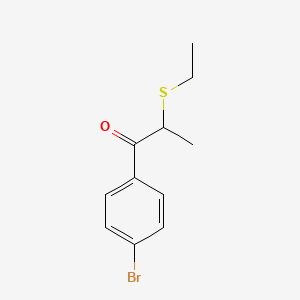
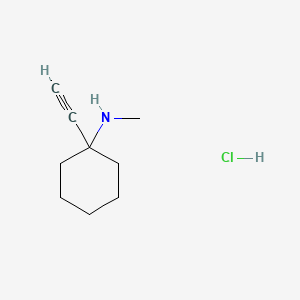
![methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride](/img/structure/B13468570.png)
